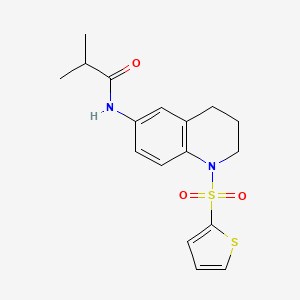

N-(4-(N-(2-oxo-1-丙基-1,2,3,4-四氢喹啉-6-基)磺酰胺)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成与表征:

- Zaki、Radwan和El-Dean(2017)的一项研究详细介绍了相关的四氢[1,3]恶嗪并噻吩并[2,3-c]异喹啉酮化合物及其衍生物的合成。他们研究了各种亲核取代反应,包括与磺胺药物的反应,以生成取代的嘧啶酮化合物 (Zaki, Radwan, & El-Dean, 2017).

结构研究:

- Karmakar、Sarma和Baruah(2007)探讨了两种含酰胺的异喹啉衍生物的结构方面。他们研究了这些化合物的结晶盐和络合物的形成,揭示了其结构性质的见解 (Karmakar, Sarma, & Baruah, 2007).

化学合成与表征:

- Durgadas、Mukkanti和Pal(2013)合成了与查询分子密切相关的化合物,重点是通过各种光谱方法对其进行全面表征 (Durgadas, Mukkanti, & Pal, 2013).

潜在治疗应用:

- Alagarsamy及其同事(2015)合成了新型喹唑啉基乙酰胺,研究了它们的镇痛和抗炎活性。这项研究突出了类似化合物的潜在医学应用 (Alagarsamy et al., 2015).

- Chen及其合作者(2013)合成了N-(萘-2-基)乙酰胺和N-(取代苯基)乙酰胺的衍生物,包括与查询分子类似的化合物,并评估了它们对各种人类癌细胞系的抗增殖活性 (Chen et al., 2013).

抗疟疾研究:

- Werbel及其团队(1986)研究了一系列化合物,包括与查询分子在结构上相似的化合物,以了解其抗疟疾活性。他们的研究表明,这些化合物的结构性质与其抗疟疾效力之间存在显着相关性 (Werbel et al., 1986).

抗癌研究:

- Marciniec等人(2017)设计并合成了一系列乙炔基磺酰基喹啉,测试了它们对人乳腺癌细胞系的抗增殖活性。他们发现一些化合物表现出有效的抗肿瘤活性,表明在癌症治疗中具有潜在应用 (Marciniec et al., 2017).

作用机制

Target of Action

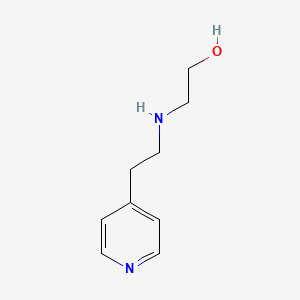

The primary target of the compound N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The activation of ABA receptors by N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide leads to the inhibition of PP2C, a key enzyme in the ABA signaling pathway . This inhibition triggers a cascade of downstream effects that ultimately help the plant resist abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA receptors by N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide has several molecular and cellular effects. It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

The action of N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is influenced by environmental factors. For instance, its efficacy in promoting drought resistance suggests that it performs optimally under conditions of water scarcity . .

属性

IUPAC Name |

N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-12-23-19-10-7-17(13-15(19)4-11-20(23)25)22-28(26,27)18-8-5-16(6-9-18)21-14(2)24/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWSYBYBVWFRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)